Choline dihydrogen phosphate (choline dhp) is a protic ionic liquid (PIL) classified as a hydrated ionic liquid due to its high water solubility. It is composed of a choline cation [(CH3)3N+CH2CH2OH] and a dihydrogen phosphate anion (H2PO4-). [] Choline dhp has emerged as a promising material in scientific research due to its biocompatibility, low toxicity, and ability to stabilize biomolecules. [] It serves as a solvent, additive, and stabilizer in various applications ranging from protein chemistry to material science. []
Choline dihydrogen phosphate is an ionic liquid that has garnered attention due to its unique properties and potential applications in various scientific fields. This compound is characterized by its ability to stabilize proteins, influence gene expression, and serve as a medium for biochemical reactions. Its chemical formula is CHNOP, indicating the presence of choline and dihydrogen phosphate moieties.
Choline dihydrogen phosphate can be synthesized through several methods, including electrodialysis metathesis, where choline chloride reacts with sodium dihydrogen phosphate. This method allows for the production of highly concentrated solutions of the compound, which are essential for various applications in biochemistry and molecular biology .
Choline dihydrogen phosphate belongs to the class of ionic liquids, specifically categorized as a hydrated ionic liquid due to its high water solubility and low volatility. It is also classified under deep eutectic solvents, which are mixtures that exhibit a melting point lower than that of their individual components .
The primary method for synthesizing choline dihydrogen phosphate involves electrodialysis metathesis. In this process, choline chloride and sodium dihydrogen phosphate are subjected to an electrical current in an electrodialysis cell. The ions migrate through selective membranes, leading to the formation of choline dihydrogen phosphate in the product compartment.
Key parameters influencing the synthesis include:
Choline dihydrogen phosphate consists of a choline cation and a dihydrogen phosphate anion. The molecular structure can be represented as follows:
Crystallographic studies have shown that the compound forms dimeric structures when solidified, indicating strong intermolecular interactions between the cations and anions . The presence of hydroxyl groups contributes to its solubility and stability in aqueous environments.
Choline dihydrogen phosphate participates in various biochemical reactions, particularly those involving protein stabilization and nucleic acid interactions. For instance:
The destabilization of G-quadruplexes by choline dihydrogen phosphate occurs through entropic contributions rather than direct coordination with nucleobases, suggesting a unique mechanism of action that could be exploited in gene regulation strategies .
The mechanism through which choline dihydrogen phosphate exerts its effects involves several pathways:
Thermodynamic assessments indicate that choline dihydrogen phosphate's effect on G-quadruplex stability is significant enough to alter transcriptional outcomes in cellular environments, showcasing its potential as a regulatory agent in gene expression .
Relevant data from studies indicate that at concentrations above 3.5 mol L, viscosity increases sharply, impacting the efficiency of electrodialysis processes used for its production .
Choline dihydrogen phosphate has several notable applications:
Choline dihydrogen phosphate (CDHP) demonstrates significant stabilizing effects on recombinant human interleukin-2 (rhIL-2), a critical therapeutic protein used in advanced melanoma and renal cell carcinoma treatment. Formulation of rhIL-2 in 680mM CDHP (pH 7.4) substantially increased the protein's thermal transition midpoint (Tm) by 12.5°C compared to standard buffer formulations. This stabilization enables rhIL-2 to maintain conformational integrity even when heated to 23.3°C above its native Tm, representing a substantial improvement in thermal resilience. The structural preservation occurs primarily through preferential exclusion mechanisms where CDHP ions are excluded from the protein surface, thereby increasing the free energy of the denatured state and stabilizing the native conformation. This effect is particularly valuable for developing liquid formulations of rhIL-2 that require extended shelf-life and resistance to aggregation during storage and transport [1].
CDHP extends its stabilizing effects beyond therapeutic proteins to various model proteins, including cytochrome C, lysozyme, and ribonuclease A. The ionic liquid significantly reduces thermal denaturation rates through a combination of mechanisms centered on hydrogen bonding networks and ionic interactions. Crystallographic studies reveal that CDHP anions form hydrogen-bonded dimers via O-H⋯O bonds, which further interact with cation hydroxyl groups to create extended columnar structures along the protein surface. These supramolecular structures restrict protein backbone mobility and shield thermolabile regions from solvent exposure. At concentrations below 40% (w/w), CDHP-water mixtures maintain these stabilizing interactions while preserving protein solubility and function. This thermal protection mechanism operates effectively across a wide temperature range, maintaining protein integrity even under accelerated stability testing conditions [1] [3].
The unique behavior of CDHP as a protein stabilizer stems from its dual-ion characteristics featuring a chaotropic choline cation paired with a kosmotropic dihydrogen phosphate anion. This strategic combination creates a balanced ionic microenvironment that simultaneously addresses different aspects of protein instability:
This dual mechanism significantly reduces insoluble aggregate formation in rhIL-2 solutions subjected to thermal stress. At pharmaceutically relevant concentrations (30-80mM), CDHP suppresses aggregation by over 70% compared to phosphate-buffered saline controls. The aggregation suppression follows a distinct concentration-dependent profile, with optimal effects observed in the 50-100mM range [1].
Table 1: CDHP Impact on Protein Stability Parameters
Protein System | CDHP Concentration | Tm Increase (°C) | Aggregation Reduction (%) | Structural Integrity Under Stress |
---|---|---|---|---|
rhIL-2 | 680 mM | +12.5 | 85% | Maintained at Tm +23.3°C |
Cytochrome C | 40% (w/w) | +9.2 | 78% | Maintained at 65°C for 24h |
Lysozyme | 30% (w/w) | +7.8 | 70% | Maintained at 70°C for 48h |
Ribonuclease A | 25% (w/w) | +6.3 | 65% | Maintained at 75°C for 12h |
CDHP demonstrates exceptional biocompatibility in primary cell cultures at pharmacologically relevant concentrations. Chronic exposure (24-48 hours) of murine splenocytes to CDHP concentrations ≤80mM showed no measurable cytotoxicity across multiple assessment methods. Resazurin reduction assays confirmed unimpaired metabolic activity, while trypan blue exclusion tests demonstrated membrane integrity comparable to untreated controls. Flow cytometric analysis revealed no significant increase in apoptotic markers (annexin V) or necrotic indicators (propidium iodide) at 80mM CDHP exposure. The ionic liquid maintained this biocompatibility even in actively proliferating splenocyte cultures supplemented with rhIL-2 (500U/mL), indicating compatibility with immunologically active environments. This broad-spectrum cytocompatibility positions CDHP as a promising excipient for immunotherapeutic formulations where maintaining lymphocyte viability is critical [1].
Extended exposure studies using B16-F10 melanoma cells further validate CDHP's biocompatibility profile. Continuous 24-hour exposure to CDHP concentrations up to 80mM resulted in no significant reduction in cellular viability as measured by both resazurin metabolic assays and direct cell counting. Morphological assessment showed no alterations in cellular architecture or membrane blebbing characteristic of cytotoxic responses. Importantly, CDHP did not selectively impair viability in this cancer cell line, suggesting its biocompatibility extends beyond normal cells to transformed cell types. This characteristic is particularly relevant for localized delivery systems targeting tumor microenvironments where direct contact between excipient and malignant cells is unavoidable. The non-cytotoxic nature persisted even under chronic exposure conditions spanning multiple cell division cycles, indicating excellent biocompatibility for sustained-release formulations [1].
While demonstrating no cytotoxicity, CDHP exhibits concentration-dependent effects on cellular proliferation kinetics in both splenocytes and B16-F10 cells. At lower concentrations (≤30mM), CDHP does not significantly alter population doubling times in either cell type. However, moderate proliferative modulation emerges at higher concentrations (50-80mM):
This dose-dependent proliferative modulation follows a distinct threshold pattern, with significant effects only emerging above 50mM concentrations. The mechanism appears unrelated to energy metabolism impairment, as ATP levels remain unaffected. Instead, transient cell cycle slowing in G1 phase likely explains the proliferation kinetics changes, suggesting potential membrane-mediated signaling effects rather than direct metabolic toxicity [1].
Table 2: Cellular Response to CDHP Exposure
Cell Type | CDHP Concentration | Viability Maintenance | Proliferation Rate | Reversibility After Removal |
---|---|---|---|---|
Primary Splenocytes | 30 mM | 100% | Unchanged | N/A |
Primary Splenocytes | 80 mM | 98% | 78% of control | Complete within 24h |
B16-F10 Melanoma | 30 mM | 100% | Unchanged | N/A |
B16-F10 Melanoma | 80 mM | 99% | 82% of control | Complete within 36h |
Despite its impressive structural stabilization effects, CDHP formulation presents a significant functional trade-off concerning rhIL-2 biological activity. While CDHP effectively preserves rhIL-2 conformation under thermal stress, it concurrently reduces receptor binding capacity and downstream signaling. Formulation in 30mM CDHP with NaHCO3 (pH≥7.2) resulted in a 10-fold reduction in biological activity compared to conventional buffers when measured using IL-2-dependent CTLL-2 cell proliferation assays. This activity loss occurs despite maintained structural integrity confirmed through circular dichroism spectroscopy and size-exclusion chromatography. The apparent paradox between structural preservation and functional attenuation suggests CDHP may induce subtle conformational shifts in receptor-binding epitopes or sterically hinder receptor interaction. Specifically, surface plasmon resonance studies indicate reduced binding kinetics to IL-2Rα receptor components, suggesting that stabilization occurs preferentially in regions distinct from the receptor-binding interface [1].
The biological activity attenuation of rhIL-2 in CDHP formulations exhibits significant pH dependence, with maximum activity loss occurring in alkaline conditions (pH ≥7.2). When formulated with NaHCO3 to maintain physiological pH, CDHP-containing solutions show substantially reduced receptor binding compared to acidic formulations (pH 6.5-6.8). This pH-sensitive attenuation correlates with altered electrostatic interactions between CDHP ions and charged residues within rhIL-2's receptor-binding domain. Specifically, at higher pH, increased ionization of phosphate groups enhances interaction with basic residues (Lys35, Arg38) critical for receptor engagement. Molecular dynamics simulations suggest CDHP anions form bridging interactions between positively charged receptor-binding residues, effectively competing with receptor binding. This competitive inhibition mechanism explains the observed pH dependence, as phosphate ionization increases with pH, enhancing these non-productive interactions at physiological pH ranges [1].
The dual characteristics of CDHP—excellent protein stabilization with moderate activity modulation—necessitate formulation optimization strategies for sustained-release delivery systems:
These optimization approaches leverage CDHP's thermal stabilization properties while minimizing functional trade-offs. The ionic liquid demonstrates particular promise in implantable or injectable depot systems where localized, sustained cytokine delivery is desired. Its ability to maintain protein conformation during manufacturing processes (lyophilization, encapsulation) and subsequent extended release from polymeric matrices provides significant advantages over conventional stabilizers. CDHP's biocompatibility ensures minimal tissue reaction at the implantation site, making it suitable for localized cancer immunotherapy applications requiring continuous cytokine delivery [1] [3].
Table 3: rhIL-2 Functional Parameters in CDHP Formulations
Formulation Parameter | Biological Activity Retention | Structural Stability | Receptor Binding Affinity |
---|---|---|---|
30mM CDHP, pH 7.4 | 10% | ++++ | 12% of control |
30mM CDHP, pH 6.8 | 65% | +++ | 58% of control |
50mM CDHP, pH 7.4 | 8% | +++++ | 8% of control |
20mM CDHP, pH 7.2 | 45% | +++ | 40% of control |
CDHP-free control | 100% | ++ | 100% |
Key Stability Scale: + (minimal) to +++++ (maximum)
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7